8-(Trifluoromethyl)quinoline-3-carboxylic acid

Description

Chemical Identity and Fundamental Properties

Molecular Structure and Identification

IUPAC Nomenclature and Structural Representation

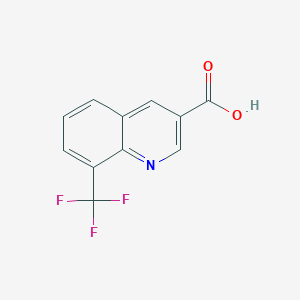

The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as 8-(trifluoromethyl)quinoline-3-carboxylic acid. This nomenclature clearly defines the structural arrangement, indicating the quinoline backbone with a trifluoromethyl substituent located at the 8-position and a carboxylic acid functional group positioned at the 3-position. The molecular architecture consists of a bicyclic aromatic system where the quinoline ring serves as the core structure, providing the fundamental framework for the compound's chemical behavior. The trifluoromethyl group, represented as -CF₃, is directly attached to the benzene portion of the quinoline ring at the 8-position, creating a significant electron-withdrawing effect that influences the overall electronic distribution throughout the molecule.

The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System format as C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)C(=O)O. This notation provides a comprehensive linear description of the molecular connectivity, enabling precise identification and computational analysis. The quinoline framework maintains its characteristic nitrogen-containing heterocyclic structure, with the nitrogen atom positioned at the 1-position of the ring system, contributing to the compound's basicity and coordination properties.

Properties

IUPAC Name |

8-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGJRDPCPWCNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562886 | |

| Record name | 8-(Trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31588-79-1 | |

| Record name | 8-(Trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of fluorinated anilines with three-carbon reagents under high temperatures or strong acidic conditions . Another approach involves the use of trifluoroacetic acid derivatives in cyclization reactions to form the quinoline ring with the desired substitutions .

Industrial Production Methods: Industrial production of this compound may utilize large-scale cyclization reactions, often employing catalysts to enhance yield and selectivity. The use of continuous flow reactors and optimized reaction conditions can further improve the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions adjacent to the trifluoromethyl group

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Quinoline alcohols or aldehydes.

Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

8-(Trifluoromethyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The antibacterial potency and pharmacokinetic properties of quinoline-3-carboxylic acids are highly dependent on substituents at the 6-, 7-, and 8-positions. Key analogs include:

Key Observations :

- The -CF₃ group at position 8 confers superior lipophilicity and resistance to enzymatic degradation compared to -Cl or -OCH₃ .

- Dual substitution (e.g., -CF₃ at 8 and -F at 6 or 7) synergistically enhances antibacterial potency but may compromise solubility .

Antibacterial Spectrum:

- 8-(Trifluoromethyl)quinoline-3-carboxylic acid: Exhibits broad-spectrum activity against Gram-negative bacteria (e.g., E. coli, P.

- 1-Ethyl-6-fluoro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid: The addition of a piperazinyl group at position 7 significantly expands Gram-positive activity (e.g., S. aureus) by improving topoisomerase IV inhibition .

- 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid: Bromine at position 8 increases steric bulk, reducing activity against Enterobacteriaceae but enhancing antifungal effects .

Antifungal and Chelation Properties:

- 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid demonstrates metal ion chelation (e.g., Fe³⁺, Al³⁺), making it a candidate for treating neurodegenerative disorders linked to metal dysregulation .

Challenges :

- Trifluoromethylation at position 8 often requires harsh conditions (e.g., high-temperature catalysis), leading to moderate yields .

- Ester derivatives (e.g., ethyl esters) are typically synthesized to improve solubility for intermediate purification .

Structure-Activity Relationships (SAR)

- Position 8 : -CF₃ > -Cl > -OCH₃ in terms of antibacterial potency and metabolic stability .

- Position 7 : Piperazinyl or azepanyl groups enhance Gram-positive activity by facilitating target enzyme interactions .

- Position 4 : Hydroxyl (-OH) substitution introduces chelation properties but may reduce oral bioavailability due to increased polarity .

Biological Activity

8-(Trifluoromethyl)quinoline-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group at the C-8 position of the quinoline ring significantly enhances its pharmacological properties, particularly in antimicrobial and antitubercular activities. This article delves into the biological activity of this compound, supported by various studies, data tables, and case analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a quinoline ring with a carboxylic acid functional group and a trifluoromethyl substituent, which contributes to its unique properties.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains.

- Antitubercular Activity : The compound has shown potential in inhibiting Mycobacterium tuberculosis.

- Antioxidant Properties : It exhibits radical scavenging abilities, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that the trifluoromethyl group enhances the antimicrobial efficacy of quinoline derivatives. A study synthesized various derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria. Notably, compounds with the trifluoromethyl group demonstrated superior antibacterial properties compared to their non-fluorinated counterparts.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5b | Staphylococcus aureus | 12.5 µg/mL |

| 5e | Escherichia coli | 25 µg/mL |

| 5h | Mycobacterium tuberculosis | 6.25 µg/mL |

| 5j | Streptococcus pyogenes | 50 µg/mL |

Antitubercular Activity

The compound has been evaluated for its antitubercular effects, with significant findings reported in recent studies. The presence of the trifluoromethyl group was found to enhance binding affinity to the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.

Case Study: Docking Studies

Docking simulations revealed that derivatives of this compound bind effectively to the active site of InhA, indicating potential as new antitubercular agents. The binding affinities were significantly higher than those of traditional antitubercular drugs.

Antioxidant Properties

The antioxidant capabilities of this compound were assessed through various assays measuring its ability to scavenge free radicals. Results indicated that it effectively neutralizes hydrogen peroxide (H2O2) and hydroxyl radicals, showcasing its potential as a protective agent against oxidative stress.

Table 2: Antioxidant Activity Comparison

| Compound | Radical Type | Scavenging Activity (%) |

|---|---|---|

| Ascorbic Acid | H2O2 | 85 |

| This compound | H2O2 | 78 |

| This compound | Hydroxyl Radical | 72 |

Q & A

Q. What are the standard synthetic routes for 8-(Trifluoromethyl)quinoline-3-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. A key route starts with the reduction of an 8-nitro-1,4-dihydroquinoline precursor, followed by thiolation with 3-mercaptopropionic acid and PPA-catalyzed thermal lactamization to form the tricyclic scaffold . Intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a structural analog) are characterized via HPLC (retention time: 1.26–1.70 minutes under SMD-TFA05 conditions) and LCMS (e.g., m/z 366 [M+H]⁺) . X-ray crystallography confirms intermolecular hydrogen bonding in carboxylate dimers (e.g., O–H⋯O interactions with dihedral angles of 6.8°) .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

- Methodological Answer :

- HPLC/LCMS : Used to verify retention times and molecular ion peaks (e.g., m/z 771 [M+H]⁺ for derivatives) .

- X-ray Crystallography : Resolves hydrogen-bonding patterns and confirms carboxyl group geometry .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, F, N percentages within ±0.5% of theoretical values) .

Q. What are the common impurities in synthesis, and how are they mitigated?

- Methodological Answer :

- Byproducts : Nitro-group reduction intermediates or incomplete lactamization products. Mitigation includes optimizing reaction time (e.g., 1.5–2 hours for diazotization) and using scavengers like cupric chloride .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from toluene .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 8-position influence bioactivity and pharmacokinetics?

- Methodological Answer :

- Bioactivity : The electron-withdrawing CF₃ group enhances membrane permeability and target binding. For example, 1-ethyl-6-fluoro-8-CF₃ derivatives show 4–8× higher antibacterial activity (MIC: 0.5 µg/mL) against S. aureus compared to non-CF₃ analogs .

- Metabolic Stability : CF₃ reduces oxidative metabolism in hepatic microsomes (t₁/₂ > 120 mins vs. <30 mins for CH₃ analogs) due to decreased CYP450 affinity .

Q. How can structural modifications resolve contradictions in bioactivity data?

- Methodological Answer :

- Systematic SAR Studies : Compare 6,7- vs. 7,8-disubstituted derivatives. For instance, 7-piperazinyl-8-CF₃ analogs exhibit broader-spectrum activity (Gram-positive and negative) than 6-fluoro-7-CF₃ variants .

- In Silico Modeling : Docking studies (e.g., using DNA gyrase B) rationalize potency differences by assessing hydrogen-bonding and hydrophobic interactions .

Q. What is the role of the carboxylic acid group in metal chelation and pharmacological activity?

- Methodological Answer :

- Metal Chelation : The COOH group coordinates divalent cations (e.g., Mg²⁺ in DNA gyrase), critical for antibacterial action. Crystal structures show O–H⋯O dimerization, which stabilizes the active conformation .

- Derivatization : Esterification (e.g., ethyl ester prodrugs) improves oral bioavailability but requires enzymatic hydrolysis for activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.